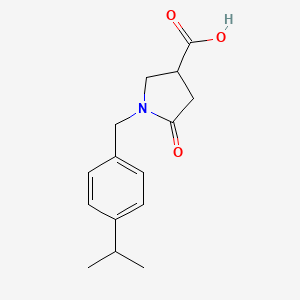

1-(4-Isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

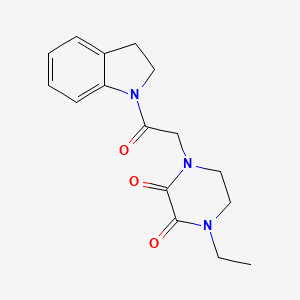

The compound “1-(4-Isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxylic acid” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “4-Isopropylbenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with an isopropyl group (a carbon atom attached to two methyl groups) attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the attachment of the isopropylbenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of the pyrrolidine ring and the isopropylbenzyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine ring and the isopropylbenzyl group. For example, the benzylic position (the carbon atom adjacent to the benzene ring) is often reactive in various chemical reactions .Scientific Research Applications

Antiallergic Activity

The compound demonstrates significant antiallergic activity, particularly when it contains an isopropyl group at a specific position, enhancing its efficacy. Notably, 1-(4-Isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxylic acid shows potential in treating allergies, with some derivatives being more potent than standard antiallergic agents. This highlights its potential in the development of new antiallergic medications (Nohara et al., 1985).

Coordination Polymers and Frameworks

This compound plays a significant role in the synthesis of various coordination polymers and frameworks, which have applications in materials science. For example, it contributes to the creation of three-dimensional lanthanide coordination polymers with unique topologies, offering new possibilities in the field of inorganic chemistry and materials design (Qin et al., 2005).

Metal-Organic Frameworks (MOFs)

This compound is also utilized in the synthesis of metal-organic frameworks (MOFs), which have diverse applications, including gas storage, separation, and catalysis. The compound's versatility in forming different types of MOFs highlights its significance in advanced material synthesis (Zhang et al., 2018).

Reactivity in Chemical Synthesis

The compound exhibits unique reactivity patterns, which are useful in various chemical synthesis processes. For instance, it is involved in the decarboxylative coupling of acrylic acids, demonstrating its utility in organic synthesis and the creation of complex molecules (Neely & Rovis, 2014).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

5-oxo-1-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10(2)12-5-3-11(4-6-12)8-16-9-13(15(18)19)7-14(16)17/h3-6,10,13H,7-9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXHSNJLOXPVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

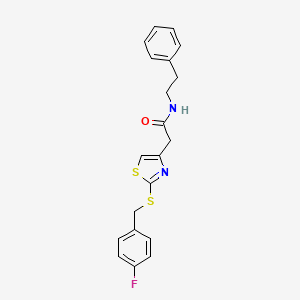

![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)

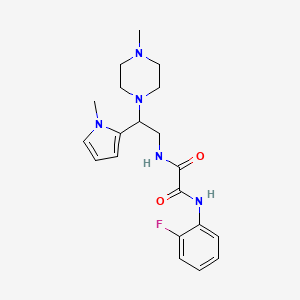

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)

![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)

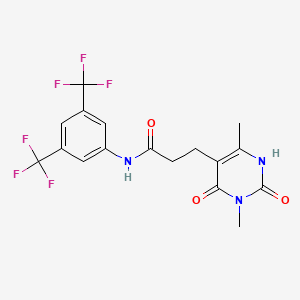

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991849.png)

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2991850.png)

![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-3-(trifluoromethyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzenesulfonamide](/img/structure/B2991855.png)

![7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2991856.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2991859.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991860.png)